N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group, a piperidine-2-carboxamide moiety, and a thiophen-2-ylsulfonyl substituent. While direct studies on this compound are scarce in the provided evidence, its structural motifs align with agrochemical research focused on plant growth regulation and herbicidal activity. The oxadiazole and sulfonyl groups are critical for bioactivity, as seen in analogous compounds [1], [4].
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-8-9-14(2)15(12-13)19-22-23-20(28-19)21-18(25)16-6-3-4-10-24(16)30(26,27)17-7-5-11-29-17/h5,7-9,11-12,16H,3-4,6,10H2,1-2H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHHJBAOZDTQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 461.6 g/mol. The presence of various functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of key cellular processes:
- Tubulin Inhibition : Similar oxadiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Proliferation : Studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines, indicating potential use in cancer therapy .
Biological Activity Profile
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Antiproliferative Studies : A study focused on the antiproliferative effects of oxadiazole derivatives revealed that compounds with structural similarities exhibited significant growth inhibition in prostate cancer cell lines (e.g., DU-145) with GI50 values around 120 nM . These findings suggest the potential for developing new anticancer agents based on this scaffold.
- Mechanistic Insights : Biochemical assays have confirmed that certain derivatives act as tubulin inhibitors. For example, one derivative showed an IC50 value of 3.0 μM against tubulin polymerization, indicating strong inhibitory activity . The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural elements in enhancing biological activity. Variations in the piperidine or oxadiazole moieties can lead to significant differences in potency and selectivity against various biological targets .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Oxadiazole Derivatives :
- The 1,3,4-oxadiazole core in the target compound shares structural similarity with analogs reported in , which showed 10–15% growth enhancement in wheat and cucumber at 10 ppm concentrations . However, the presence of a thiophen-2-ylsulfonyl group in the target compound may enhance metabolic stability compared to simpler aryl-substituted oxadiazoles.
Tetrazole Derivatives :
- Tetrazole-based compounds (e.g., N′-5-tetrazolyl-N-arylcarbamoyl ureas) exhibit potent cytokinin-like activity , with specific derivatives (e.g., 2h, 2j) achieving 90–95% growth stimulation in plant models . The target compound lacks a tetrazole ring but compensates with a sulfonyl-piperidine group, which may improve membrane permeability relative to tetrazole analogs.
Triazole-Carboxylic Acid Hybrids :
- Compounds like N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas demonstrate synergistic bioactivity due to carboxylate groups enhancing water solubility . The target compound’s thiophene sulfonyl group may similarly improve soil mobility but requires empirical validation.
Thiosemicarbazides :
- Thiosemicarbazides with pyridine-4′-carbonyl groups () show biphasic activity (growth promotion at low doses, herbicidal effects at high doses). The target compound’s piperidine carboxamide group could reduce phytotoxicity risks while retaining growth-enhancing properties .
Discussion of Structural Advantages
- Sulfonyl Group: The thiophen-2-ylsulfonyl moiety in the target compound may confer resistance to enzymatic degradation, a limitation observed in non-sulfonylated oxadiazoles .
- Piperidine Carboxamide : This substituent likely enhances target specificity compared to simpler alkyl chains in tetrazole derivatives .
Preparation Methods
Hydrazide Intermediate Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of 2,5-dimethylbenzohydrazide. Hydrazide precursors are prepared by reacting methyl 2,5-dimethylbenzoate with hydrazine hydrate (80–100% excess) in ethanol under reflux (6–8 hours). Excess hydrazine ensures complete conversion, with yields typically exceeding 85%.
Reaction Conditions:
- Hydrazine hydrate: 2.5 equivalents
- Solvent: Ethanol (anhydrous)
- Temperature: 78°C (reflux)
- Time: 6–8 hours
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclodehydration using phosphoryl chloride (POCl₃) as both solvent and dehydrating agent. POCl₃ (5 equivalents) is added dropwise at 0–5°C, followed by gradual warming to 80°C for 4 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Key Parameters:
| Parameter | Value |
|---|---|
| POCl₃ Equivalents | 5.0 |
| Reaction Temperature | 80°C |
| Yield | 72–78% |
Mechanistic Insight:
POCl₃ facilitates cyclization by activating the hydrazide carbonyl, enabling intramolecular nucleophilic attack by the adjacent amine to form the oxadiazole ring. The 2,5-dimethylphenyl group enhances electron density, stabilizing the transition state.
Purification and Characterization
Crude oxadiazole is purified via silica gel chromatography (hexane:ethyl acetate, 7:3). Characterization includes:
- 1H-NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, aromatic), 7.28 (s, 1H, aromatic), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
- HRMS (ESI): m/z calculated for C₁₀H₁₁N₃O [M+H]⁺: 190.0975, found: 190.0978.
Synthesis of 1-(Thiophen-2-ylsulfonyl)Piperidine-2-Carboxylic Acid
Sulfonylation of Piperidine
Piperidine-2-carboxylic acid is sulfonylated using thiophene-2-sulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 2 hours). TEA (1.2 equivalents) neutralizes HCl, driving the reaction to completion.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Sulfonyl Chloride | 1.1 equivalents |
| Base | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane |
| Yield | 89% |
Acidic Workup and Isolation
The mixture is washed with 1M HCl to remove excess TEA, followed by brine. The organic layer is dried (MgSO₄), concentrated, and recrystallized from ethanol/water (1:1).
Spectroscopic Data:
- 13C-NMR (100 MHz, DMSO-d₆): δ 174.5 (COOH), 137.2 (C-SO₂), 128.4–126.8 (thiophene carbons), 54.3 (piperidine C2).
- IR (KBr): 1685 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (SO₂ asym/sym).
Amide Coupling to Form Final Product
Activation of Carboxylic Acid
1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The reaction is stirred at 0°C for 30 minutes to form the active ester.
Reagent Ratios:
- EDC: 1.5 equivalents
- HOBt: 1.5 equivalents
Coupling with Oxadiazol-2-Amine
The activated ester is reacted with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equivalent) in DMF at room temperature for 12–16 hours. The reaction is monitored by TLC (ethyl acetate:hexane, 1:1).
Yield Optimization:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DIPEA | DMF | RT | 82 |
| TEA | THF | 40°C | 68 |
| None | DCM | RT | 45 |
Final Purification
The crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in DCM). High-purity (>98%) material is obtained as a white solid.
Characterization Data:
- Melting Point: 214–216°C
- 1H-NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.88 (d, J = 8.0 Hz, 1H, thiophene), 7.45–7.30 (m, 4H, aromatic), 4.15 (m, 1H, piperidine H2), 3.10–2.85 (m, 4H, piperidine H3/H6), 2.40 (s, 6H, CH₃).
- HPLC Purity: 99.1% (C18 column, acetonitrile/water 70:30).
Industrial Scalability and Process Considerations
Continuous Flow Synthesis
For large-scale production, cyclization and sulfonylation steps are adapted to continuous flow reactors. Key advantages include:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 45 | 22 |
Solvent recovery systems (e.g., wiped-film evaporation) reduce DMF and POCl₃ waste by 70%.
Challenges and Mitigation Strategies
Oxadiazole Ring Hydrolysis
Prolonged exposure to moisture degrades the oxadiazole ring. Mitigation includes:
Q & A
Q. What are the key functional groups in N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, and how do they influence its chemical reactivity?
The compound features:
- A 1,3,4-oxadiazole ring , known for its electron-deficient nature and pharmacological relevance.
- A thiophene sulfonyl group , which enhances solubility and bioactivity through sulfonamide interactions.
- A piperidine carboxamide moiety , contributing to conformational flexibility and hydrogen-bonding potential.
These groups enable reactions such as nucleophilic substitutions (oxadiazole), oxidation/reduction (sulfonyl), and cyclization (piperidine). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used to stabilize intermediates during synthesis .
Q. What synthetic routes are commonly employed to prepare this compound?
A multi-step synthesis is required:
Oxadiazole ring formation : Cyclization of a hydrazide derivative with a carbonyl compound (e.g., using POCl₃ or carbodiimides) .
Sulfonylation : Reaction of a thiophene sulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in DCM) .
Coupling reactions : Amide bond formation between the oxadiazole and piperidine moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Yields are optimized by controlling temperature (0–60°C) and solvent polarity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and sulfonamide groups (e.g., oxadiazole C-2 proton at δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
- IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Contradictions often arise from dynamic processes (e.g., rotational isomerism in sulfonamides). Strategies include:
- Variable-temperature NMR : Cooling samples to –40°C slows bond rotation, simplifying split patterns .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .
Q. What experimental design principles optimize yield in multi-step syntheses?
- Parallel optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperatures for each step .
- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to remove byproducts .
- In-situ monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies side reactions early .
Q. How do structural modifications (e.g., substituents on the oxadiazole or thiophene) affect bioactivity?
- Oxadiazole substituents : Electron-withdrawing groups (e.g., –NO₂) enhance metabolic stability but may reduce solubility. Methyl groups (e.g., 2,5-dimethylphenyl) improve lipophilicity for membrane penetration .
- Thiophene sulfonyl group : The sulfur atom facilitates π-stacking with aromatic residues in enzyme active sites, as seen in similar sulfonamide inhibitors .
- Piperidine modifications : N-alkylation (e.g., ethyl vs. cyclopropyl) alters conformational flexibility, impacting binding affinity .
Q. What strategies address stability issues (e.g., hydrolysis of the oxadiazole ring)?
- pH control : Store solutions at neutral pH (6–8) to minimize acid/base-catalyzed degradation .
- Lyophilization : Freeze-drying the compound as a solid improves long-term stability over solution storage .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine moieties during synthesis to prevent unwanted side reactions .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM | 85–90% |
| Base | Triethylamine | 80% |
| Temperature | 0–5°C | Minimizes hydrolysis |
| Reaction Time | 4–6 hours | Completes conversion |
| Source: Adapted from |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent on Oxadiazole | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 2,5-Dimethylphenyl | 0.45 | 0.12 |
| 4-Chlorophenyl | 0.78 | 0.08 |
| 2-Nitrophenyl | 0.32 | 0.05 |
| Data extrapolated from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
